molecular formula C12H15Cl3N2O3 B13195702 tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate

tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate

Cat. No.: B13195702
M. Wt: 341.6 g/mol
InChI Key: CJCMESJWMKTJRY-UHFFFAOYSA-N
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Description

Structure and Key Features The compound tert-butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate is a tert-butyl ester featuring a propanoate backbone with amino (-NH₂) and hydroxyl (-OH) groups at the 2- and 3-positions, respectively. The 3-position is further substituted with a 2,4,6-trichloropyridin-3-yl moiety. This structure confers unique electronic and steric properties due to:

  • Chlorine substituents: Electron-withdrawing effects enhance electrophilicity and influence reactivity.
  • tert-Butyl group: Provides steric bulk, improving metabolic stability and solubility in hydrophobic environments.
  • Esterification: Coupling tert-butyl alcohol with activated carboxylic acid derivatives.
  • Nucleophilic substitution: Reacting tert-butyl-protected intermediates with halogenated pyridines under basic conditions .

Properties

Molecular Formula

C12H15Cl3N2O3

Molecular Weight

341.6 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate

InChI

InChI=1S/C12H15Cl3N2O3/c1-12(2,3)20-11(19)8(16)9(18)7-5(13)4-6(14)17-10(7)15/h4,8-9,18H,16H2,1-3H3

InChI Key

CJCMESJWMKTJRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=C(N=C(C=C1Cl)Cl)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the protection of the amino group followed by the introduction of the trichloropyridinyl group through nucleophilic substitution reactions. The hydroxyl group is then introduced via oxidation or hydrolysis reactions. The final step often involves the deprotection of the amino group and the formation of the ester linkage under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the trichloropyridinyl group can produce various substituted pyridines .

Scientific Research Applications

tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trichloropyridinyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate (Target) C₁₂H₁₄Cl₃N₂O₃ (inferred) 2,4,6-Trichloropyridin-3-yl ~370.6 High lipophilicity; electrophilic sites due to Cl; potential metabolic stability.
(2S,3S)-tert-Butyl 3-amino-2-hydroxy-3-phenylpropanoate C₁₃H₁₉NO₃ Phenyl 237.29 Lower lipophilicity; chiral centers influence stereoselective applications.
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate C₁₄H₂₆O₇ Polyethylene glycol-like chain 318.35 Enhanced hydrophilicity; used in prodrug design for solubility modulation.
tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(isopropyl)amino]pyridin-3-yl}propanoate C₁₆H₂₇N₃O₃ 6-(Methyl(isopropyl)amino)pyridin-3-yl 309.40 Increased polarity; H-bond donors/acceptors enable biological interactions.

Key Differences and Implications

Substituent Effects: The trichloropyridinyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the phenyl group in (logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility. The methyl(isopropyl)amino group in introduces polarity and H-bonding capacity, favoring interactions with biological targets .

Reactivity: The electron-withdrawing Cl atoms in the target compound activate the pyridine ring for nucleophilic aromatic substitution, unlike the electron-donating groups in . The hydroxyl and amino groups in all analogs enable further functionalization (e.g., acylations, Schiff base formations) .

Applications: Target compound: Potential use in agrochemicals or pharmaceuticals due to chlorine-driven stability and electrophilicity. Phenyl analog (): Chiral building block for peptide mimetics or enzyme inhibitors . PEG-modified analog (): Solubility enhancer in drug formulations .

Research Findings and Challenges

Inferred Properties from Analogs

  • Metabolic Stability : The tert-butyl group likely slows hydrolysis, as seen in ’s PEG-modified ester, which resists rapid enzymatic degradation .
  • Toxicity Considerations : Chlorinated pyridines (e.g., 2,4,6-trichloropyridine) are associated with hepatotoxicity in rodents, suggesting the need for toxicity profiling of the target compound .

Biological Activity

tert-Butyl 2-amino-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a tert-butyl group linked to an amino acid derivative, with a notable 2,4,6-trichloropyridine moiety that may influence its biological interactions. The structural formula can be represented as follows:

C13H15Cl3N2O3\text{C}_{13}\text{H}_{15}\text{Cl}_3\text{N}_2\text{O}_3

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives containing pyridine rings have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. A study evaluating the antibacterial effects of related compounds demonstrated varying degrees of inhibition against E. coli and Staphylococcus aureus, suggesting that this compound might also exhibit similar activities.

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundTBD

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays measuring its ability to scavenge free radicals. Compounds with similar functional groups have shown promising results in reducing oxidative stress markers in vitro.

Anti-inflammatory Effects

In vivo studies have indicated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
  • Receptor Modulation : The interaction with specific receptors involved in immune response regulation may account for its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of pyridine derivatives against E. coli and S. aureus. The results indicated that certain modifications to the pyridine ring enhanced antibacterial activity significantly.

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of arthritis, a compound structurally similar to this compound demonstrated a reduction in paw swelling and inflammatory markers compared to control groups.

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